4-nitro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide
Overview
Description
4-nitro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide is a complex organic compound that features a trifluoromethyl group, a triazole ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Nitration: The nitro group is introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.
Coupling Reactions: The final coupling of the triazole and benzamide moieties is achieved through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under radical conditions.
Coupling Reactions: The triazole ring can engage in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Trifluoromethyl iodide, radical initiators
Coupling: Palladium catalysts, boron reagents
Major Products
Reduction: Formation of the corresponding amine
Substitution: Introduction of various substituents on the trifluoromethyl group
Coupling: Formation of biaryl compounds
Scientific Research Applications
4-nitro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide has several scientific research applications:
Pharmaceuticals: Potential use as a pharmacophore in drug design due to its unique structural features.
Agrochemicals: Application in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-nitro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are sensitive to the trifluoromethyl and nitro groups.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-nitro-3-trifluoromethylbenzamide: Similar structure but lacks the triazole ring.
Trifluoromethyl-substituted triazoles: Similar triazole core but different substituents on the benzyl group.
Uniqueness
4-nitro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide is unique due to the combination of its trifluoromethyl group, triazole ring, and nitrobenzamide moiety, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-nitro-N-[1-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5O3/c18-17(19,20)13-3-1-2-11(8-13)9-24-10-21-16(23-24)22-15(26)12-4-6-14(7-5-12)25(27)28/h1-8,10H,9H2,(H,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWBMCMBNICJFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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